molecular formula C11H21Cl2N3O2S B3009080 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride CAS No. 1171911-98-0

4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride

Cat. No. B3009080
CAS RN: 1171911-98-0
M. Wt: 330.27
InChI Key: RZHNAMMUMMMRPG-UHFFFAOYSA-N
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Description

4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride, also known as ADP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been synthesized through a number of methods. ADP has been found to have a wide range of applications in scientific research, including its use as a tool to study the mechanism of action of various biological processes.

Scientific Research Applications

Molecular Conformation and Tautomeric Forms

Sulfonamide derivatives, closely related to 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride, are significant in bioorganic and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance have been employed to identify tautomeric forms of similar compounds (Erturk, Gumus, Dikmen, & Alver, 2016).

Molecular Interactions in Crystals and Solutions

Sulfonamides, including compounds similar to this compound, are studied for their molecular interactions in crystals and solutions. This includes analysis of crystal structures, thermodynamic functions of sublimation, solubility in various solvents, and the thermodynamics of solvation processes (Perlovich et al., 2008).

Chemotherapeutic Effects

Para-amino-benzene-sulfonamide derivatives, which are structurally related, have been studied for their specific chemotherapeutic effects in infections, particularly beta-hemolytic streptococcic infection. These studies contribute to understanding the mode of action of these substances (Long & Bliss, 1937).

Anticancer and Antioxidant Effects

Recent studies on benzene sulfonamide derivatives, which are structurally similar to this compound, have shown potential usage as anticancer agents. Molecular docking studies are utilized to analyze the binding energy and interactions with specific cancer cell lines, providing insights into their potential therapeutic applications (Mohamed et al., 2022).

Development of Receptor Antagonists

Sulfonamide structures are used in the development of receptor antagonists, demonstrating their potential in therapeutic applications. Innovations in synthesis methods have led to the discovery of compounds with high potency and selectivity for certain receptors (Yan et al., 2006).

Electrophysiological Activity

Studies have been conducted on N-substituted benzene-sulfonamides, showing significant electrophysiological activity. These compounds have shown potential as class III agents in cardiac electrophysiological assays (Morgan et al., 1990).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This research highlights the antimicrobial potential of sulfonamide compounds (Ghorab et al., 2017).

Polymeric Compound Modification

Amine compounds, including benzene sulfonamide derivatives, have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal activities. These modifications suggest potential medical applications of these polymers (Aly & El-Mohdy, 2015).

properties

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S.2ClH/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11;;/h4-7,13H,3,8-9,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHNAMMUMMMRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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